molecular formula C38H34O6 B8244239 4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid

4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid

Cat. No.: B8244239
M. Wt: 586.7 g/mol
InChI Key: WKIZQORAMAXYGS-UHFFFAOYSA-N
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Description

3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid is a complex organic compound characterized by its multiple hydroxyl and carboxylic acid groups, as well as its extensive aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid typically involves multiple steps, starting with the preparation of the quinquephenyl core. This core is synthesized through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Scientific Research Applications

3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid is unique due to its extended aromatic structure and multiple functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and organic semiconductors .

Properties

IUPAC Name

4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34O6/c1-19-13-31(21(3)11-29(19)25-7-9-27(37(41)42)35(39)17-25)33-15-24(6)34(16-23(33)5)32-14-20(2)30(12-22(32)4)26-8-10-28(38(43)44)36(40)18-26/h7-18,39-40H,1-6H3,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIZQORAMAXYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC(=C(C=C4)C(=O)O)O)C)C)C)C5=CC(=C(C=C5)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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